molecular formula C17H11Cl2NO3 B11520408 2-Chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]acetamide

2-Chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11520408
M. Wt: 348.2 g/mol
InChI Key: NPJLJSHSKXVBGF-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic route involves the chlorination of 2-(4-chlorobenzoyl)benzoic acid followed by amidation with chloroacetyl chloride. The reaction proceeds under specific conditions to yield the desired compound.

      Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.

  • Chemical Reactions Analysis

      Reactivity: 2-Chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]acetamide can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its functional groups.

      Biology: Investigated for potential biological activities (e.g., anticancer properties).

      Medicine: Research into its pharmacological effects and potential therapeutic applications.

      Industry: Limited information exists on industrial applications.

  • Mechanism of Action

      Targets: The compound’s mechanism of action likely involves interactions with cellular targets, such as enzymes or receptors.

      Pathways: Further studies are needed to elucidate specific pathways affected by this compound.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C17H11Cl2NO3

    Molecular Weight

    348.2 g/mol

    IUPAC Name

    2-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]acetamide

    InChI

    InChI=1S/C17H11Cl2NO3/c18-9-14(21)20-15-12-3-1-2-4-13(12)23-17(15)16(22)10-5-7-11(19)8-6-10/h1-8H,9H2,(H,20,21)

    InChI Key

    NPJLJSHSKXVBGF-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)CCl

    Origin of Product

    United States

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